molecular formula C9H9F2NO3 B3079695 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid CAS No. 1072855-42-5

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid

Cat. No.: B3079695
CAS No.: 1072855-42-5
M. Wt: 217.17 g/mol
InChI Key: DNLIHJCOUQKUQX-UHFFFAOYSA-N
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Description

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid is a chemical compound with significant scientific potential. Its unique properties make it a versatile tool in various research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula C6HF9O6 and is known for its potential therapeutic applications.

Scientific Research Applications

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.

    Medicine: The compound has potential therapeutic applications, including its use in drug development and as a potential treatment for various diseases.

    Industry: It is used in industrial processes, including the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and optimized reaction conditions to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-[2-Fluoro-1-(fluoromethyl)ethoxy]nicotinic acid include other fluorinated nicotinic acid derivatives and related fluorinated compounds . These compounds share some structural similarities but may differ in their specific chemical properties and applications.

Uniqueness

What sets this compound apart is its unique combination of fluorine atoms and the nicotinic acid structure. This combination imparts specific chemical and biological properties that make it particularly valuable in various research and industrial applications.

Properties

IUPAC Name

6-(1,3-difluoropropan-2-yloxy)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO3/c10-3-7(4-11)15-8-2-1-6(5-12-8)9(13)14/h1-2,5,7H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLIHJCOUQKUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)OC(CF)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was synthesized as described for Intermediate example I-81 in 47% yield starting from ethyl 6-chloronicotinate and 1,3-difluoro-2-propanol. The reduction was performed using 3 equiv of lithium hydroxide, the reaction mixture was stirred at ambient temperature over night; 1H NMR (400 MHz, DMSO-d6) δ ppm 8.71 (d, 1 H), 8.19 (dd, 1 H), 6.99 (d, 1 H), 5.62-5.80 (m, 1 H), 4.77-4.87 (m, 2 H), 4.65-4.75 (m, 2 H); MS (ESI) m/z 216[M−H+].
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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